![molecular formula C18H27NO3 B4928063 ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate](/img/structure/B4928063.png)
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. It was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase the production of ATP, a molecule that provides energy to cells, and to increase the expression of genes involved in synaptic function and plasticity. It has also been shown to reduce inflammation and oxidative stress, both of which are thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic function. It has also been shown to reduce inflammation and amyloid beta levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is that it has shown promising results in animal models of Alzheimer's disease, suggesting that it could potentially be used as a treatment for this condition. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate. One area of interest is investigating its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Another area of interest is investigating its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate in humans.
Synthesemethoden
The synthesis of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with methylamine to form the corresponding imine. This is followed by a reaction with ethyl acetoacetate to produce the desired piperidinecarboxylate ester. The final step involves a cyclization reaction to form the ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies investigating its potential therapeutic benefits, particularly in the treatment of Alzheimer's disease. One study found that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate improved memory and cognitive function in aged mice, and another study found that it reduced amyloid beta levels in the brains of Alzheimer's disease model mice. Other studies have suggested that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate may have neuroprotective effects and could potentially be used to treat other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)16-7-6-10-19(12-16)11-15-8-9-17(21-4)14(3)13(15)2/h8-9,16H,5-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRUJSGDUTFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.